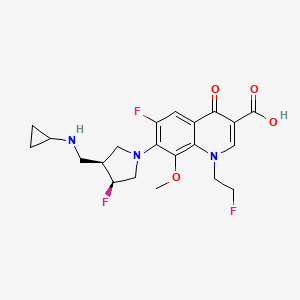
Leuprolide mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leuprolide mesylate is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). The analog possesses greater potency than the natural hormone. It acts primarily on the anterior pituitary, inducing a transient early rise in gonadotrophin release. With continued use, leuprorelin causes pituitary desensitisation and/or down-regulation, leading to suppressed circulating levels of gonadotrophins and sex hormones. Leuprolide acetate used to treat a wide range of sex hormone-related disorders including advanced prostatic cancer, uterine leiomyomata (fibroids), endometriosis and precocious puberty.
Aplicaciones Científicas De Investigación
1. Treatment of Sex Hormone-Related Disorders Leuprolide Mesylate, a gonadotrophin-releasing hormone (GnRH) analogue, is primarily used for treating a range of sex hormone-related disorders. It operates by acting on the anterior pituitary to initially increase gonadotrophin release, followed by suppression of circulating levels of gonadotrophins and sex hormones with continued use. It has demonstrated efficacy in treating conditions like advanced prostatic cancer, endometriosis, and central precocious puberty in children, and it's considered a first-line therapy for central precocious puberty due to the absence of effective alternatives (Plosker & Brogden, 1994).
2. Use in Prostatic Disorders Leuprolide Mesylate also shows substantial efficacy in treating prostatic disorders. As a synthetic analogue of GnRH, it initially stimulates luteinising hormone and testosterone release; however, continuous administration leads to profound suppression of these hormones. It's been found to delay the progression of previously untreated advanced prostatic cancer, with its efficacy being comparable to that of estrogen therapy but with better tolerability. Additionally, Leuprolide Mesylate has been shown to cause regression of benign hyperplastic prostate tissue, providing relief from obstructive symptoms (Chrisp & Sorkin, 1991).
3. Investigating the Role in Alzheimer's Disease Pathogenesis There's emerging interest in the role of Leuprolide Mesylate in Alzheimer's disease pathogenesis. The drug, along with goserelin acetate, are GnRH agonist analogues that decrease circulating LH levels, which is hypothesized to be implicated in the pathogenesis of Alzheimer disease. Clinical trials have suggested the potential of leuprolide acetate in stabilizing cognitive function in men with Alzheimer disease, indicating a promising avenue for further research and potential therapeutic application (Welsh, 2008).
4. Pulmonary Delivery for Systemic Pharmacological Effects Studies have explored the pulmonary delivery of Leuprolide Mesylate for achieving systemic pharmacological effects. Leuprolide, as a non-apeptide and analog of LH-RH, serves as a model for peptides administered via lung for systemic effects. The bioavailability of leuprolide from pulmonary delivery has been a subject of interest, showing potential for the lung as a feasible route for entry of peptide and protein drugs into the body (Adjei & Gupta, 1994).
Propiedades
Número CAS |
944347-41-5 |
|---|---|
Nombre del producto |
Leuprolide mesylate |
Fórmula molecular |
C60H88N16O15S |
Peso molecular |
1305.52 |
Nombre IUPAC |
(S)-N-ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide methanesulfonate |
InChI |
1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 |
Clave InChI |
MBIDSOMXPLCOHS-XNHQSDQCSA-N |
SMILES |
CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



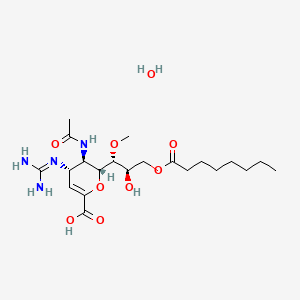
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)
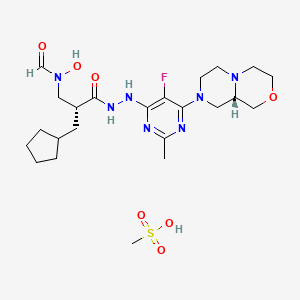
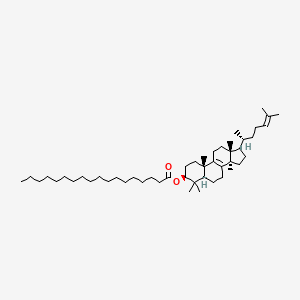
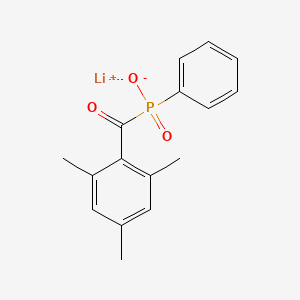
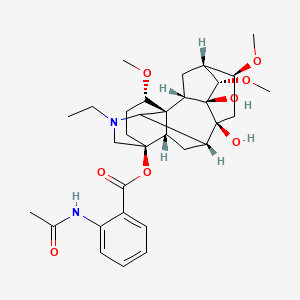
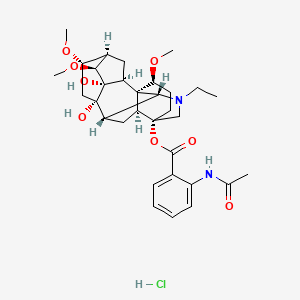
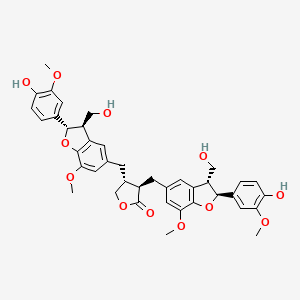
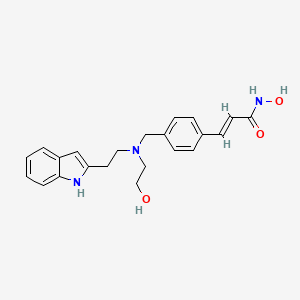
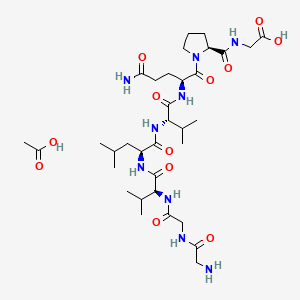
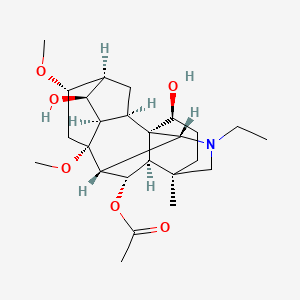
![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)
